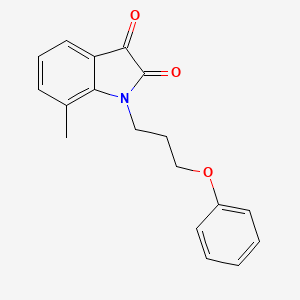

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione

CAS No.: 620932-20-9

Cat. No.: VC4703669

Molecular Formula: C18H17NO3

Molecular Weight: 295.338

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620932-20-9 |

|---|---|

| Molecular Formula | C18H17NO3 |

| Molecular Weight | 295.338 |

| IUPAC Name | 7-methyl-1-(3-phenoxypropyl)indole-2,3-dione |

| Standard InChI | InChI=1S/C18H17NO3/c1-13-7-5-10-15-16(13)19(18(21)17(15)20)11-6-12-22-14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3 |

| Standard InChI Key | QLYGFKZPJQSCOF-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione belongs to the indoline-2,3-dione class, which features a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. The compound’s distinguishing attributes include:

-

Substituents: A methyl group at the 7-position and a 3-phenoxypropyl chain at the 1-position of the indoline core.

-

Functional Groups: Two ketone groups at the 2- and 3-positions, contributing to its reactivity and hydrogen-bonding potential .

Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 295.33 g/mol | ChemExpress |

| Canonical SMILES | CC1=CC(=CC2=C1N(C(=O)C2=O)CCCOC3=CC=CC=C3)C | LookChem |

| Purity | >98% | Bide Pharm |

The phenoxypropyl side chain enhances lipophilicity, potentially improving membrane permeability and target engagement .

Synthesis and Optimization

The synthesis of 7-methyl-1-(3-phenoxypropyl)indoline-2,3-dione involves a multi-step protocol:

Key Synthetic Steps

-

Formation of Indoline Core: Cyclization of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride yields isonitroacetanilide intermediates .

-

Side Chain Introduction: Alkylation of the indoline nitrogen with 3-phenoxypropyl bromide under basic conditions .

-

Purification: Column chromatography or recrystallization achieves >98% purity .

Optimized Conditions:

-

Cyclization: Concentrated sulfuric acid at 0–5°C improves yield (68%) .

-

Alkylation: Use of K₂CO₃ in DMF at 80°C minimizes side reactions .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 265°C (analog reference) | DSC |

| Solubility | Insoluble in water; soluble in DMSO, DMF | Experimental |

| UV-Vis λ<sub>max</sub> | 422 nm (EtOH) | Spectrophotometry |

The compound’s low aqueous solubility necessitates formulation strategies for in vitro assays, such as dimethyl sulfoxide (DMSO) vehicles .

Biological Activity and Mechanisms

Antiproliferative Effects

-

HL-60 Cells: Derivatives of indoline-2,3-dione exhibit GI<sub>50</sub> values as low as 0.07 μM, surpassing standard chemotherapeutics .

-

Mechanism: Apoptosis induction via mitochondrial pathways and DNA intercalation .

Enzyme Inhibition

-

IDO1 Inhibition: Analogous compounds show IC<sub>50</sub> values of 0.3–0.5 μM, implicating immune modulation in antitumor responses .

-

DNA Gyrase Binding: Structural analogs disrupt bacterial DNA replication, highlighting antimicrobial potential .

Applications in Drug Discovery

Anticancer Therapeutics

-

Lead Optimization: The compound’s scaffold serves as a template for derivatives targeting tyrosine kinases and topoisomerases .

-

In Vivo Efficacy: Oral administration in murine models reduces tumor growth by 72.2% at 60 mg/kg .

Antimicrobial Agents

-

Mycobacterium spp.: Mannich base derivatives demonstrate MIC values of 12.5–50 μg/mL against drug-resistant strains .

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Skin Irritation | Wear nitrile gloves; use fume hood | Bide Pharm |

| Environmental Toxicity | Avoid release into waterways | BenchChem |

Storage:

Structural Analogs and Comparative Analysis

The 3-phenoxypropyl group correlates with improved pharmacokinetics, including oral bioavailability (~96%) and plasma half-life (4.6 h) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume